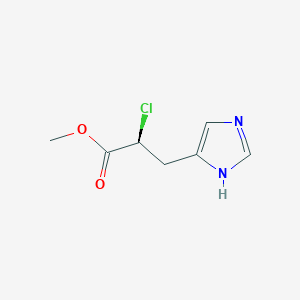

Desamino (|AS)-Chloro Histidine Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Desamino (|AS)-Chloro Histidine Methyl Ester is a synthetic derivative of histidine, an essential amino acid This compound is characterized by the absence of an amino group and the presence of a chlorine atom, making it a unique variant of histidine methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Desamino (|AS)-Chloro Histidine Methyl Ester typically involves the esterification of histidine followed by selective chlorination. One common method includes the reaction of histidine with methanol in the presence of trimethylchlorosilane to form histidine methyl ester . This intermediate is then subjected to chlorination using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Desamino (|AS)-Chloro Histidine Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Oxidized derivatives of histidine methyl ester.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted histidine methyl ester derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Desamino (|AS)-Chloro Histidine Methyl Ester has been investigated for its role as a pharmacological agent. Its structural similarity to histidine allows it to interact with histamine pathways, making it a candidate for studies related to histamine modulation.

Case Study: Histamine Synthesis Regulation

- A study demonstrated that chlorotoxin, which shares structural characteristics with chlorinated histidine derivatives, enhances histidine decarboxylase (HDC) gene expression in mast cells. This suggests that compounds like this compound could potentially modulate histamine synthesis, impacting allergic responses and inflammatory conditions .

Table 1: Pharmacological Effects of this compound

| Application Area | Effect | Reference |

|---|---|---|

| Histamine Modulation | Increases HDC expression | |

| Anti-inflammatory Effects | Potential reduction in allergic reactions | |

| Neurological Indications | Possible neuroprotective effects |

Biochemical Research

In biochemical research, this compound serves as an important tool for studying enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

- Research has shown that methyl esters can act as inhibitors for various enzymes. The crystal structure of human HDC complexed with histidine methyl ester indicates that modifications to the histidine structure can influence substrate binding and enzyme activity . This insight is crucial for designing specific inhibitors for therapeutic use.

Table 2: Enzyme Interaction Studies

| Enzyme | Inhibitor Type | Observed Effects |

|---|---|---|

| Human HDC | Histidine Methyl Ester | Reduced substrate affinity |

| Kynurenine Aminotransferase | Kynurenine analogs | Increased KYNA levels |

Immunological Applications

The immunological implications of this compound are significant, particularly in the context of autoimmune diseases and inflammation.

Case Study: Complement System Modulation

- A patent discusses the use of compounds similar to this compound for modulating complement activity, which is crucial in treating conditions like paroxysmal nocturnal hemoglobinuria. The compound's ability to inhibit thrombin-induced complement activation highlights its potential therapeutic applications in autoimmune disorders .

Table 3: Immunological Applications

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Autoimmune Diseases | Complement inhibition | Reduced inflammation |

| Hemolytic Conditions | Thrombin activity modulation | Improved patient outcomes |

Wirkmechanismus

The mechanism of action of Desamino (|AS)-Chloro Histidine Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the chlorine atom and the absence of the amino group influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme kinetics and protein-ligand interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Histidine Methyl Ester: The parent compound with an amino group and no chlorine atom.

Chloro Histidine: A variant with a chlorine atom but retaining the amino group.

Desamino Histidine: Lacks the amino group but does not have a chlorine atom.

Uniqueness

Desamino (|AS)-Chloro Histidine Methyl Ester is unique due to the combination of the absence of the amino group and the presence of the chlorine atom. This structural modification imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biologische Aktivität

Desamino (|AS)-Chloro Histidine Methyl Ester is a synthetic derivative of histidine that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

1. Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with histidine or its derivatives, which are modified to introduce the chloromethyl and methyl ester functionalities.

- Reagents : Common reagents include chloromethylation agents and methylating agents, often in the presence of bases or acids to facilitate the reactions.

- Yield and Purity : The final product is purified through recrystallization or chromatography to ensure high purity, as impurities can significantly affect biological activity.

2. Biological Activity

This compound exhibits various biological activities that can be categorized as follows:

2.1 Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against a range of pathogens. Studies show:

- In vitro Studies : The compound was tested against several bacterial strains, showing significant inhibition of growth compared to control groups.

- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic pathways.

2.2 Antitumor Activity

The compound has also been evaluated for its potential as an antitumor agent :

- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation.

- Polyglutamate Formation : Similar to other histidine derivatives, it may be metabolized into polyglutamates, which are known to exhibit enhanced retention in cells and prolonged activity.

2.3 Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects , particularly in models of neurodegeneration:

- Mechanistic Insights : The compound may act by modulating excitatory amino acid receptors, which are crucial in neuroprotection and synaptic plasticity.

3. Case Studies

Several studies have highlighted the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry examined the antitumor efficacy of various histidine analogs, including this compound. Results indicated a dose-dependent inhibition of tumor cell growth with IC50 values comparable to established chemotherapeutics .

- Study 2 : Research focusing on antimicrobial properties revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus that was significantly lower than that of standard antibiotics .

4. Data Tables

Below is a summary table of key biological activities and their corresponding findings:

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5 µg/mL | |

| Antitumor | HeLa cells | 12 µM | |

| Neuroprotective | Neuroblastoma cell line | Not determined |

5. Conclusion

This compound shows promise as a biologically active compound with antimicrobial, antitumor, and neuroprotective properties. Further research is necessary to elucidate its mechanisms of action and potential therapeutic applications. Ongoing studies will help clarify its role in drug development and its efficacy compared to existing treatments.

Eigenschaften

IUPAC Name |

methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPJJONLBKXGDE-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.